4-(Difluoromethoxy)benzimidamide
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Overview
Description
4-(Difluoromethoxy)benzimidamide is an organic compound characterized by the presence of a benzimidamide group substituted with a difluoromethoxy group at the para position
Preparation Methods
The synthesis of 4-(Difluoromethoxy)benzimidamide typically involves the introduction of the difluoromethoxy group onto a benzimidamide precursor. One common method involves the reaction of 4-(difluoromethoxy)benzaldehyde with ammonia or an amine under suitable conditions to form the benzimidamide. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction .
Chemical Reactions Analysis
4-(Difluoromethoxy)benzimidamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the benzimidamide group to a benzylamine derivative.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Scientific Research Applications
4-(Difluoromethoxy)benzimidamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural properties.
Materials Science: It is explored for its potential use in the development of new materials with unique properties, such as improved thermal stability or electronic characteristics.
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)benzimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .
Comparison with Similar Compounds
4-(Difluoromethoxy)benzimidamide can be compared with other similar compounds, such as:
4-(Trifluoromethoxy)benzimidamide: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can affect its chemical reactivity and biological activity.
4-(Difluoromethoxy)benzamide: This compound lacks the imidamide group, which can influence its chemical properties and applications.
4-(Difluoromethoxy)benzylamine:
Properties
Molecular Formula |
C8H8F2N2O |
---|---|
Molecular Weight |
186.16 g/mol |
IUPAC Name |
4-(difluoromethoxy)benzenecarboximidamide |
InChI |
InChI=1S/C8H8F2N2O/c9-8(10)13-6-3-1-5(2-4-6)7(11)12/h1-4,8H,(H3,11,12) |
InChI Key |
BXPAORVORHCUJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)OC(F)F |
Origin of Product |
United States |
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